molecular formula C30H42FN3O2 B14793539 tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate

Cat. No.: B14793539
M. Wt: 495.7 g/mol
InChI Key: BFBZLBXAKBBJFT-VWYPKUQYSA-N
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Description

tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the benzylpiperidine moiety, and the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include various amines, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and derivatives of benzylpiperidine. These compounds share structural features with tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H42FN3O2

Molecular Weight

495.7 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate

InChI

InChI=1S/C30H42FN3O2/c1-29(2,3)36-28(35)33-27-14-8-13-26(27)30(21-32,24-11-7-12-25(31)19-24)23-15-17-34(18-16-23)20-22-9-5-4-6-10-22/h4-7,9-12,19,23,26-27H,8,13-18,20-21,32H2,1-3H3,(H,33,35)/t26-,27-,30-/m0/s1

InChI Key

BFBZLBXAKBBJFT-VWYPKUQYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1[C@@](CN)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(CN)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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